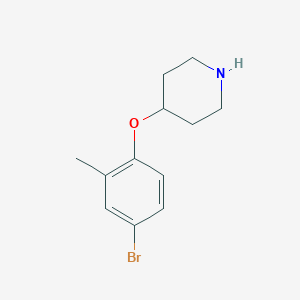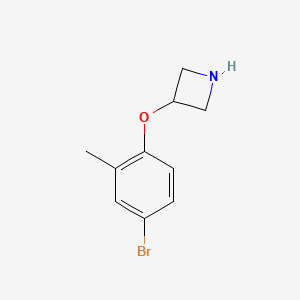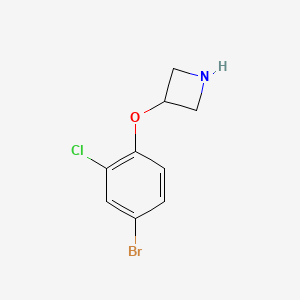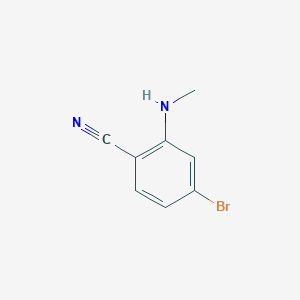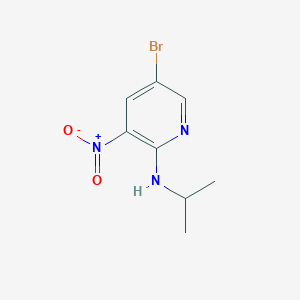
N-(Cyclopropylmethyl)-2-propanamine hydrochloride
Overview
Description
“N-(Cyclopropylmethyl)-2-propanamine hydrochloride” is a chemical compound with the molecular formula C4H10ClN . It is also known by several other names such as N-methylcyclopropanamine hydrochloride, N-cyclopropyl-N-methylamine hydrochloride, and others .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI stringInChI=1S/C4H9N.ClH/c1-5-4-2-3-4;/h4-5H,2-3H2,1H3;1H . The compound has a molecular weight of 107.58 g/mol . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 107.58 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound also has 1 rotatable bond .Scientific Research Applications
Plant Growth Regulation and Ethylene Inhibition
1-Methylcyclopropene (1-MCP) is an ethylene action inhibitor studied for its effects on fruits, vegetables, and floricultural crops. It has been shown to prevent ethylene effects across a broad range of plants, suggesting that compounds with cyclopropyl groups might interact with ethylene or similar plant hormones. This could indicate potential research applications in agriculture for enhancing shelf life and controlling the ripening process of produce (Blankenship & Dole, 2003).
Water Solubility and Toxicology
The study of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) reviews its improved water solubility and potential toxicological profile, highlighting the importance of water solubility in pharmaceutical applications. By analogy, researching the water solubility and potential toxicity of "N-(Cyclopropylmethyl)-2-propanamine hydrochloride" could provide insights into its safety and efficacy as a pharmaceutical excipient or in other applications (Gould & Scott, 2005).
Environmental Persistence and Toxicity
The review on N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater underscores the environmental impact of chemical compounds, their formation mechanisms, and removal strategies. Similarly, research into the environmental persistence, potential for formation of toxic by-products, and removal methods for "this compound" could be valuable, especially considering the increasing scrutiny on pharmaceuticals and their by-products in the environment (Sgroi et al., 2018).
Cancer Therapy and Immunomodulation
FTY720, a compound used in multiple sclerosis treatment and cancer therapy, shows how structural modifications can lead to diverse biological activities, including immunosuppression and potential antitumor effects. Researching similar compounds like "this compound" could uncover novel therapeutic applications, especially if they can interact with specific receptors or biological pathways (Zhang et al., 2013).
Mechanism of Action
Target of Action
It’s known that cyclopropane derivatives often interact with various biological targets, contributing to their wide range of applications in synthetic and pharmaceutical chemistry .
Mode of Action
Cyclopropane derivatives are known to undergo reactions with various nucleophiles . For instance, the nitrogen atom in the amine group can act as a nucleophile, reacting with electrophilic carbon atoms . This interaction can lead to changes in the molecular structure, potentially affecting the compound’s biological activity.
Biochemical Pathways
Cyclopropane fatty acids, which are related compounds, are known to be involved in various biological pathways . These pathways can have downstream effects on cellular processes, potentially influencing the biological activity of the compound.
Action Environment
The action, efficacy, and stability of N-(Cyclopropylmethyl)-2-propanamine hydrochloride can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or used .
Biochemical Analysis
Biochemical Properties
N-(Cyclopropylmethyl)-2-propanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as glutathione, leading to the formation of glutathione conjugates . These interactions highlight the compound’s potential role in modulating enzymatic activity and influencing metabolic pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of adenylate cyclase, an enzyme involved in the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule . By affecting cAMP levels, this compound can alter cell signaling pathways and impact processes such as cell proliferation, differentiation, and apoptosis . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine . By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters, potentially affecting mood and behavior . Additionally, this compound may interact with other biomolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of carefully controlling experimental conditions and monitoring the stability of the compound during studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . These dosage-dependent effects underscore the importance of determining the appropriate dosage range for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites may undergo further biotransformation, such as conjugation with glutathione or other cofactors, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution . For example, it may be transported by organic cation transporters, which are involved in the cellular uptake of many amine-containing compounds . Additionally, this compound can accumulate in certain tissues, such as the liver and brain, where it may exert its biological effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . Targeting signals or post-translational modifications may direct the compound to these compartments, where it can interact with specific enzymes or other biomolecules . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)8-5-7-3-4-7;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNOHAMZXPTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648544 | |
| Record name | N-(Cyclopropylmethyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135288-48-0 | |
| Record name | N-(Cyclopropylmethyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclopropylmethyl)(propan-2-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)
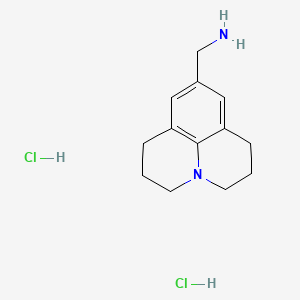
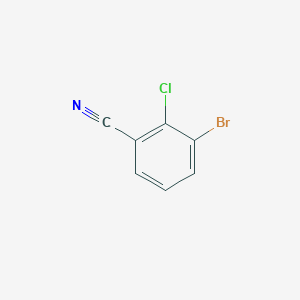

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)


